2-(4-Amino-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetamide
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Overview
Description
2-(4-Amino-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetamide is a heterocyclic organic compound with the molecular formula C5H7N3O2S and a molecular weight of 173.19 g/mol . It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
The synthesis of 2-(4-Amino-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetamide typically involves the cyclization of aminonitrile with salts and esters of dithioacids, carbon oxysulfide, carbon disulfide, and isothiocyanates . The reaction conditions often include the use of ethanol as a solvent and triethylamine as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(4-Amino-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, particularly at the C-2 and C-5 positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.
Scientific Research Applications
2-(4-Amino-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Amino-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetamide involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding with biological macromolecules . These interactions can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells .
Comparison with Similar Compounds
2-(4-Amino-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetamide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug. What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C5H7N3O2S |
---|---|
Molecular Weight |
173.20 g/mol |
IUPAC Name |
2-(4-amino-2-oxo-3H-1,3-thiazol-5-yl)acetamide |
InChI |
InChI=1S/C5H7N3O2S/c6-3(9)1-2-4(7)8-5(10)11-2/h1,7H2,(H2,6,9)(H,8,10) |
InChI Key |
PLRKLQVVFDGPBX-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(NC(=O)S1)N)C(=O)N |
Origin of Product |
United States |
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